SARS-CoV-2-IN-18 (Compound 26) Enzyme Inhibition Potency: Direct Comparison with Lead Analog Compound 23
In the same fluorescence-based enzymatic assay using recombinant SARS-CoV-2 3CLpro and a synthetic peptide-pNA substrate, SARS-CoV-2-IN-18 (Compound 26) demonstrated an IC50 of 45 ± 7 nM, while the close analog Compound 23 exhibited an IC50 of 53 ± 10 nM. This represents a 1.2-fold improvement in potency for Compound 26 over Compound 23 within the same experimental series [1].
| Evidence Dimension | Inhibition of recombinant SARS-CoV-2 3C-like protease (3CLpro/Mpro) activity |
|---|---|
| Target Compound Data | IC50 = 45 ± 7 nM |
| Comparator Or Baseline | Compound 23: IC50 = 53 ± 10 nM |
| Quantified Difference | 1.2-fold more potent (8 nM absolute difference) |
| Conditions | Fluorescence-based kinetic assay using synthetic peptide-pNA as substrate; Tideglusib used as positive control (IC50 = 1.91 μM) |
Why This Matters
This direct comparison establishes SARS-CoV-2-IN-18 as the most potent inhibitor among the initial N-substituted isatin series, making it the optimal choice for biochemical assays requiring maximum enzyme inhibition.
- [1] Liu, P.; Liu, H.; Sun, Q.; Liang, H.; Li, C.; Deng, X.; Liu, Y.; Lai, L. Potent inhibitors of SARS-CoV-2 3C-like protease derived from N-substituted isatin compounds. Eur. J. Med. Chem. 2020, 206, 112702. (Table 1 and Section 2.2) View Source
